molecular formula C16H18N2NaO4S B000700 Penicillin G sodium CAS No. 69-57-8

Penicillin G sodium

Cat. No.: B000700
CAS No.: 69-57-8
M. Wt: 357.4 g/mol
InChI Key: XFGIVHXZEANRAL-LQDWTQKMSA-N
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Mechanism of Action

Target of Action

Penicillin G Sodium, also known as Benzylpenicillin, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for the antibiotic .

Mode of Action

This compound interacts with its targets by binding to the PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . It is also suggested that this compound may interfere with an autolysin inhibitor .

Biochemical Pathways

The biosynthesis of this compound starts with the condensation of three amino acids: cysteine, valine, and α-aminoadipic acid to form the tripeptide ACV . This reaction is catalyzed by the non-ribosomal peptide synthase ACVS . The biosynthesis is stimulated by 1,3-diaminopropane (1,3-DAP) and spermidine, which induce the transcription of pcbAB, pcbC, penDE, and laeA .

Pharmacokinetics

This compound is typically administered intravenously or intramuscularly due to poor oral absorption . It has a protein binding of 60% and is metabolized in the liver . The elimination half-life is approximately 30 minutes, and it is excreted through the kidneys . In the presence of impaired renal function, the β-phase serum half-life of this compound is prolonged .

Result of Action

The bactericidal activity of this compound results from the inhibition of cell wall synthesis . This leads to cell lysis and the death of the bacteria . It is effective against most gram-positive bacteria and against gram-negative cocci .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of antibiotics in the environment can lead to the development of antibiotic-resistant bacterial strains . Furthermore, the pH, temperature, and presence of other substances can affect the stability and activity of the antibiotic .

Biochemical Analysis

Biochemical Properties

Penicillin G Sodium acts by inhibiting cell wall synthesis through binding to penicillin-binding proteins (PBPs), inhibiting peptidoglycan chain cross-linking . This product is active against gram-positive and gram-negative bacteria .

Cellular Effects

The bactericidal activity of this compound results from the inhibition of cell wall synthesis and is mediated through this compound binding to penicillin-binding proteins (PBPs) . It is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Temporal Effects in Laboratory Settings

It is known that this compound is used parenterally when rapid and high concentrations of this compound are required, as in the treatment of serious infections caused by organisms susceptible to this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, Potassium Penicillin G contains approximately 1.7 mEq/million units of penicillin and should be administered IV with some caution, especially in the case of hyperkalemia .

Metabolic Pathways

This compound is involved in the metabolic pathway of penicillin biosynthesis . The development of recombinant-DNA techniques has opened up the possibility of precise modifications in microbial metabolism for improved production of desirable chemical compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by bulk liquid membrane containing TBP in 3% iso-octanol and n-butyl acetate . Na2CO3 solution is used as the stripping phase .

Subcellular Localization

Penm, a protein involved in the biosynthesis of this compound, transports isopenicillin N from the cytoplasm to peroxisomes .

Preparation Methods

Penicillin G sodium is typically prepared through fermentation processes involving the mold Penicillium chrysogenum. The fermentation broth is then subjected to extraction and purification processes to isolate the penicillin G. The isolated penicillin G is then converted to its sodium salt form by reacting it with sodium hydroxide . Industrial production methods involve large-scale fermentation and sophisticated purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Properties

CAS No.

69-57-8

Molecular Formula

C16H18N2NaO4S

Molecular Weight

357.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O4S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/t11-,12+,14-;/m1./s1

InChI Key

XFGIVHXZEANRAL-LQDWTQKMSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na]

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na]

density

1.41 (NTP, 1992) - Denser than water;  will sink

melting_point

408 to 414 °F (decomposes) (NTP, 1992)

69-57-8
1406-05-9

physical_description

Penicillin g, sodium salt is a white to slightly yellow crystalline powder with a faint odor. pH (10% solution) 5.5-7.5. (NTP, 1992)

Pictograms

Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard

Related CAS

61-33-6 (Parent)

solubility

50 to 100 mg/mL at 77 °F (NTP, 1992)

Synonyms

Benpen
Benzylpenicillin
Benzylpenicillin Potassium
Coliriocilina
Crystapen
Or-pen
Parcillin
Pekamin
Pengesod
Penibiot
Penicilina G Llorente
Penicillin G
Penicillin G Jenapharm
Penicillin G Potassium
Penicillin G Sodium
Penicillin Grünenthal
Penilevel
Peniroger
Pfizerpen
Sodiopen
Sodipen
Sodium Benzylpenicillin
Sodium Penicillin
Unicilina
Ursopen
Van-Pen-G

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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